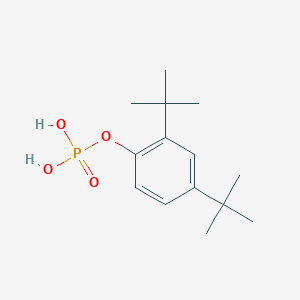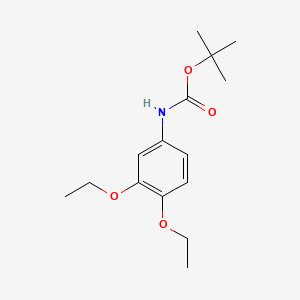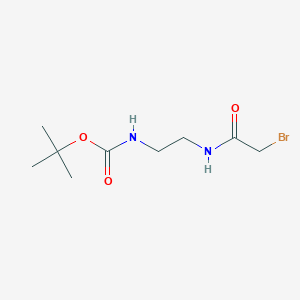
Mono(2,4-di-tert-butylphenyl)phosphate
Descripción general
Descripción
Mono(2,4-di-tert-butylphenyl)phosphate is a chemical compound with the molecular formula C14H23O4P . It is available for purchase in quantities such as 10MG .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 390.6±52.0 °C, and its predicted density is 1.147±0.06 g/cm3 . The predicted pKa value is 1.40±0.50 .Aplicaciones Científicas De Investigación
1. Polypropylene Film Degradation and Migration Studies
A study by Yang et al. (2016) investigated the effects of ultraviolet (UV) irradiation on the degradation of Irgafos 168, a precursor of tris(2,4-di-tert-butylphenyl) phosphate, in polypropylene films. They found significant effects on concentrations due to extrusion, storage, UV treatments, and sunlight exposure. The migration study and toxicological threshold analysis suggest minimal health risks due to the low migration rates of the degradation products, including tris(2,4-di-tert-butylphenyl) phosphate (Yang et al., 2016).
2. Environmental Presence and Potential Applications
Research led by Marta Venier identified tris(2,4-di-tert-butylphenyl) phosphate in dust from electronic-waste-recycling facilities, residential dust, and water and sediments of Lake Michigan. The compound may originate from oxidation of its phosphite precursor, used in plastics to prevent degradation during processing and storage. This indicates potential use as a flame retardant or plasticizer in electrical and electronic equipment (Kemsley, 2018).
3. Nucleating Agent for Polypropylene
Xu Xiang-bing (2006) discussed the synthesis of a compound from 2,2'-methylenebis-(4,6-di-tert-butylphenyl) phosphate, leading to the development of a nucleating agent HBP for polypropylene. This agent enhances the flexural modulus, strength, crystallization peak temperature, and thermal deformation temperature of polypropylene while reducing haze (Xu Xiang-bing, 2006).
Mecanismo De Acción
Target of Action
Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .
Mode of Action
The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .
Biochemical Pathways
By inhibiting sPLA2, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .
Pharmacokinetics
Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .
Propiedades
IUPAC Name |
(2,4-ditert-butylphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROEDUAFPSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)







![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)



![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)
